
阿莫苏洛尔盐酸盐
科学研究应用
YM-09538 有几个科学研究应用:
化学: 它被用作研究肾上腺素受体抑制的模型化合物。
生物学: 涉及 YM-09538 的研究有助于了解肾上腺素受体抑制的生理效应。
医学: 该化合物正在研究其在治疗高血压和相关心血管疾病方面的潜在治疗效果。
作用机制
YM-09538 通过抑制 α1 和 β1-肾上腺素受体来发挥作用。这种抑制导致心率和血浆肾素活性反射性增加的下降。 该化合物与这些受体结合,阻断其活性,并阻止通常由这些受体介导的生理反应 .
生化分析
Biochemical Properties
Amosulalol hydrochloride blocks both postsynaptic α1- and β1-adrenoceptors to almost the same extent . It interacts with these receptors, inhibiting their activity and thus reducing blood pressure .
Cellular Effects
Amosulalol hydrochloride has been shown to suppress monocyte adhesion to the endothelium and levels of adhesion molecules (intercellular adhesion molecule-1 and vascular cell adhesion molecule-1) in the endothelial surface, which had been enhanced by insulin-induced hypoglycaemia .
Molecular Mechanism
The mechanism of action of Amosulalol hydrochloride involves its antagonistic effects on α1- and β-adrenoceptors . By blocking these receptors, it inhibits the effects of adrenaline and noradrenaline, leading to a decrease in blood pressure .
Temporal Effects in Laboratory Settings
After intravenous administration in mice, the plasma concentration of Amosulalol hydrochloride declined biphasically, with a terminal half-life of 1.1 hours . The systemic bioavailability of a 10-mg/kg dose was 38.7% .
Metabolic Pathways
Amosulalol hydrochloride is extensively metabolized in laboratory animals . The metabolites found in these animals were derived through the hydroxylation (M-1, M-3, M-4), demethylation (M-2), and oxidative cleavage of the C-N bond (M-5) . Some of them were subsequently conjugated to their glucuronides or sulfates .
准备方法
YM-09538的合成涉及几个步骤。2-甲氧基苯酚与环氧乙烷缩合生成2-(2-甲氧基苯氧基)乙醇。然后用亚硫酰氯处理该中间体,得到2-(2-甲氧基苯氧基)乙基氯。该化合物与苄胺反应生成N-[2-(2-甲氧基苯氧基)乙基]苄胺。然后将该中间体与2-甲基-5-溴乙酰苯磺酰胺缩合得到N-[2-(2-甲氧基苯氧基)乙基]-N-[(4-甲基-3-氨基磺酰基苯甲酰)甲基]苄胺。 最后的步骤包括用硼氢化钠还原和用钯碳上的氢气加氢脱苄基 .
化学反应分析
相似化合物的比较
YM-09538 与其立体异构体和相应的脱氧衍生物 YM-11133 进行比较。YM-09538 的立体异构体在 α1、α2、β1 和 β2 肾上腺素受体上表现出不同的效力。YM-11133,脱氧衍生物,显示出类似的肾上腺素受体阻断特性,但效力不同。 YM-09538 的独特之处在于它同时抑制 α1 和 β1-肾上腺素受体,这使其有别于可能只针对一种受体的其他化合物 .
属性
IUPAC Name |
5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S.ClH/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2;/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVCPDVOFCWKAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00918277 | |
| Record name | 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00918277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70958-86-0, 93633-92-2 | |
| Record name | Benzenesulfonamide, 5-[1-hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70958-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | YM 09538 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070958860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amosulalol hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093633922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00918277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMOSULALOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O4S698PEE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


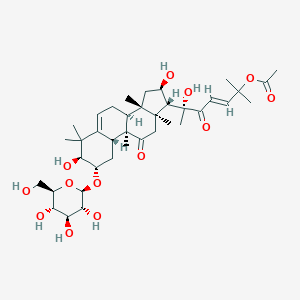
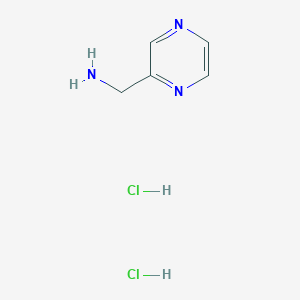
![1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene](/img/structure/B49315.png)
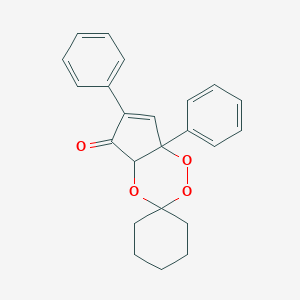





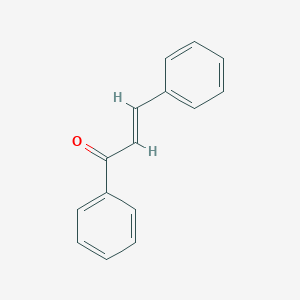
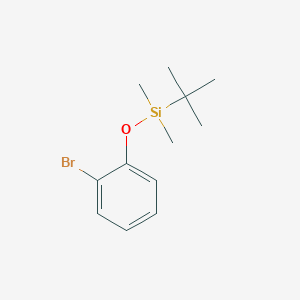
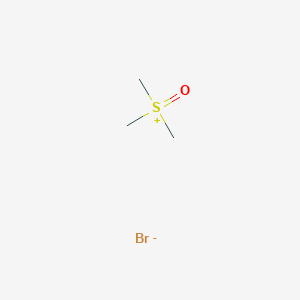
![6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B49338.png)
![5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole](/img/structure/B49340.png)
